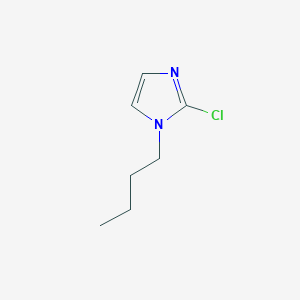
1-(4-Hydroxy-piperidin-1-yl)-2-cyclopentyl-ethanon
Übersicht
Beschreibung
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to an ethanone moiety, which is further linked to a hydroxypiperidinyl group. It is a versatile molecule used in various research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one typically involves the reaction of cyclopentanone with 4-hydroxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group results in alcohols .
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidinyl moiety play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one
- 2-Cyclopentyl-1-(4-methoxypiperidin-1-yl)ethan-1-one
- 2-Cyclopentyl-1-(4-aminopiperidin-1-yl)ethan-1-one
Uniqueness: 2-Cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and piperidinyl moiety make it a valuable compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11-5-7-13(8-6-11)12(15)9-10-3-1-2-4-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDCGTYTJFYVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1460834.png)
![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)
![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)

![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)


![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460847.png)

